![molecular formula C20H25NO4 B267195 N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)
N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide
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Overview
Description
N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide, also known as EMA401, is a small molecule drug that has shown potential in treating chronic pain. It was first developed by Spinifex Pharmaceuticals and is currently being studied for its effectiveness in treating various types of pain.
Mechanism of Action
N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the development and maintenance of chronic pain. By blocking its activity, N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide can reduce the transmission of pain signals in the body.
Biochemical and Physiological Effects:
N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, it has been shown to reduce inflammation and improve nerve function. It has also been shown to have a low potential for abuse and addiction, making it a promising alternative to opioid painkillers.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide in lab experiments is its specificity. It targets a specific protein involved in chronic pain, which reduces the risk of side effects and toxicity. However, one of the limitations of using N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide in lab experiments is its cost. It is a relatively expensive drug, which can limit its use in large-scale studies.
Future Directions
There are several future directions for research on N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide. One area of interest is its potential use in treating other types of pain, such as neuropathic pain associated with diabetes. Another area of interest is its potential use in combination with other pain medications, such as opioids, to enhance their effectiveness and reduce their side effects. Additionally, further research is needed to understand the long-term safety and efficacy of N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide in humans.
Synthesis Methods
The synthesis of N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide involves several chemical reactions. The starting material is 4-methylphenol, which is reacted with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 3-(2-ethoxyethoxy)aniline to form the final product, N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide.
Scientific Research Applications
N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide has been the subject of several scientific studies, which have shown its potential in treating chronic pain. In a preclinical study, N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide was found to be effective in reducing neuropathic pain in rats. It has also been shown to be effective in reducing pain associated with osteoarthritis and chemotherapy-induced peripheral neuropathy.
properties
Product Name |
N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide |
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Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide |
InChI |
InChI=1S/C20H25NO4/c1-4-23-12-13-24-19-7-5-6-17(14-19)21-20(22)16(3)25-18-10-8-15(2)9-11-18/h5-11,14,16H,4,12-13H2,1-3H3,(H,21,22) |
InChI Key |
YXDWFXFPXSFEBV-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)C |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
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